7-epi-10-Oxo-10-deacetyl Baccatin III
Overview
Description
7-epi-10-Oxo-10-deacetyl Baccatin III is a chemical compound derived from the Taxus species, commonly known as yew trees. It is a crucial intermediate in the biosynthesis of paclitaxel, a widely used anticancer drug. The compound has a molecular formula of C29H34O10 and a molecular weight of 542.57 g/mol .
Scientific Research Applications
7-epi-10-Oxo-10-deacetyl Baccatin III has significant applications in various fields:
Chemistry: It serves as a precursor for the synthesis of paclitaxel and other taxane derivatives.
Biology: The compound is used in studies related to the biosynthesis of taxanes and their biological activities.
Medicine: As an intermediate in paclitaxel production, it plays a crucial role in cancer treatment research.
Industry: It is utilized in the large-scale production of paclitaxel and its analogs for pharmaceutical applications
Mechanism of Action
Target of Action
7-epi-10-Oxo-10-deacetyl Baccatin III, also known as 10-Dehydrobaccatin V, is a compound that can be isolated from the degradation impurities in Docetaxel . Docetaxel is an anti-cancer drug that primarily targets microtubules in cells .
Mode of Action
Given its association with docetaxel, it may interact with microtubules, similar to docetaxel . Docetaxel binds to microtubules and prevents their depolymerization, stabilizing them. This stability inhibits the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions .
Biochemical Pathways
Docetaxel’s primary mechanism involves the disruption of the microtubule network in cells, which interferes with cell division and promotes apoptosis, or programmed cell death .
Result of Action
If its action is similar to that of docetaxel, it may lead to the inhibition of cell division and the promotion of apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be involved in acetylation reactions . In such reactions, an acetyl moiety from acetyl CoA is transferred onto the C10 position of 10-DAB, resulting in the formation of baccatin III .
Temporal Effects in Laboratory Settings
The temporal effects of 7-epi-10-Oxo-10-deacetyl Baccatin III in laboratory settings are not well-documented. It is known that the conversion rate of 10-DAB and baccatin III yield increases and then decreases with the continuous increase in E. coli density .
Metabolic Pathways
It is known that this compound can be involved in acetylation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 7-epi-10-Oxo-10-deacetyl Baccatin III typically involves the extraction of 10-deacetylbaccatin III from Taxus species, followed by chemical modifications. One common method includes the use of 10-deacetylbaccatin III as a substrate, which undergoes biotransformation using microbial strains expressing 10-deacetylbaccatin III-10-O-acetyltransferase . This enzyme catalyzes the conversion of 10-deacetylbaccatin III to this compound under optimized conditions involving glycerol supply, slightly acidic pH, and low temperature .
Industrial Production Methods: Industrial production of this compound often relies on the extraction of 10-deacetylbaccatin III from renewable sources such as Taxus needles. The extracted compound is then subjected to whole-cell catalysis using recombinant strains to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 7-epi-10-Oxo-10-deacetyl Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other valuable compounds, such as paclitaxel.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents such as acetic anhydride and benzoyl chloride.
Major Products: The primary product formed from these reactions is paclitaxel, a potent anticancer agent .
Comparison with Similar Compounds
10-deacetylbaccatin III: A precursor in the biosynthesis of 7-epi-10-Oxo-10-deacetyl Baccatin III and paclitaxel.
Baccatin III: Another intermediate in the taxane biosynthesis pathway.
Docetaxel: A semisynthetic derivative of 10-deacetylbaccatin III used as an anticancer drug.
Uniqueness: this compound is unique due to its specific role in the biosynthesis of paclitaxel. Its structural features and reactivity make it a valuable intermediate for producing various taxane derivatives with significant therapeutic potential .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,22,24,31-32,36H,11-13H2,1-5H3/t17-,18+,19+,22-,24-,27+,28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDMLPVUDFCAQM-IWVNULRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415702 | |
Record name | 10-Dehydrobaccatin V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151636-94-1 | |
Record name | 10-Dehydrobaccatin V | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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